2,5-Bis(2-butyloctyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
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Overview
Description
Dione compounds are a class of organic molecules characterized by the presence of two carbonyl groups (C=O) within their structure. These compounds are versatile and find applications in various fields, including medicinal chemistry, organic synthesis, and materials science. One of the most well-known dione compounds is indane-1,3-dione, which serves as a building block for numerous derivatives with significant biological and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dione compounds can be achieved through various methods. One common approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the dione scaffold . Another method includes the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene derivative, which can be further oxidized to yield the dione .
Industrial Production Methods
In industrial settings, the production of dione compounds often involves large-scale reactions with optimized conditions to ensure high yield and purity. For example, the synthesis of indane-1,3-dione may involve the use of specific catalysts and controlled temperatures to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Dione compounds undergo various chemical reactions, including:
Oxidation: Dione compounds can be oxidized to form quinones, which are important intermediates in organic synthesis.
Substitution: Dione compounds can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, diols, hydroxyketones, and various substituted derivatives, depending on the specific reaction and conditions employed .
Scientific Research Applications
Dione compounds have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dione compounds varies depending on their specific structure and application. For example, thiazolidinediones, a subclass of dione compounds, act by activating peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in regulating gene expression . This activation leads to various biological effects, including improved insulin sensitivity and anti-inflammatory actions .
Comparison with Similar Compounds
Dione compounds can be compared with other similar compounds, such as:
Thiazolidinedione: This subclass of dione compounds is known for its hypoglycemic and anti-inflammatory properties.
Isoindoline-1,3-dione: These compounds are used in pharmaceutical synthesis, herbicides, and dyes.
The uniqueness of dione compounds lies in their versatile reactivity and wide range of applications, making them valuable in both research and industrial settings .
Properties
IUPAC Name |
2,5-bis(2-butyloctyl)-1,4-dithiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H56N2O2S2/c1-5-9-13-15-21-29(19-11-7-3)27-39-35(31-23-17-25-43-31)33-34(37(39)41)36(32-24-18-26-44-32)40(38(33)42)28-30(20-12-8-4)22-16-14-10-6-2/h17-18,23-26,29-30H,5-16,19-22,27-28H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAMVCSFPRWISI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCC)CCCCCC)C3=CC=CS3)C1=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H56N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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